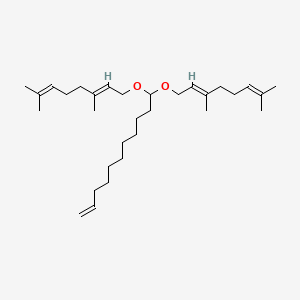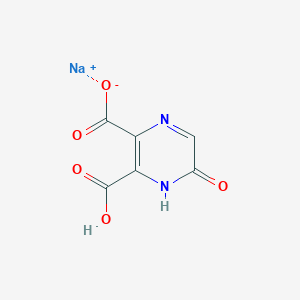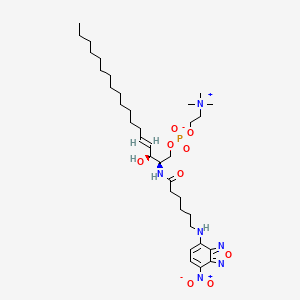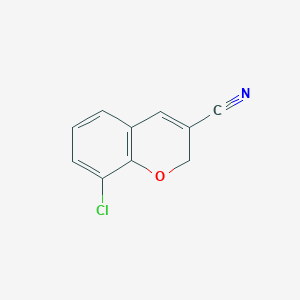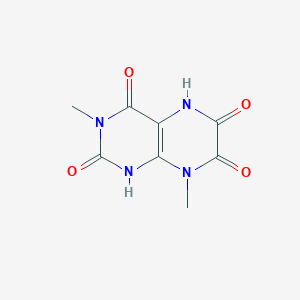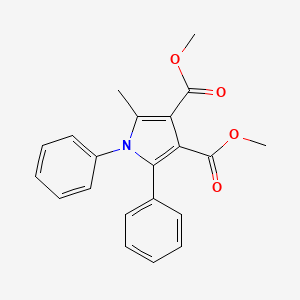
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two carboxylic acid groups, a methyl group, and two phenyl groups, all esterified with methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting with a pyrrole derivative, the introduction of carboxylic acid groups can be achieved through oxidation reactions. Subsequent esterification with methanol under acidic conditions yields the desired dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways depend on the specific application and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with different ester groups and substitution patterns.
1H-Pyrrole-3,4-dicarboxylic acid, 1-benzoyl-2,5-dihydro-2,5-diphenyl-, dimethyl ester: Another derivative with additional benzoyl groups.
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester is unique due to its specific substitution pattern and esterification, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
56071-60-4 |
|---|---|
Formule moléculaire |
C21H19NO4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
dimethyl 2-methyl-1,5-diphenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H19NO4/c1-14-17(20(23)25-2)18(21(24)26-3)19(15-10-6-4-7-11-15)22(14)16-12-8-5-9-13-16/h4-13H,1-3H3 |
Clé InChI |
NOIRBDMFBKMFQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


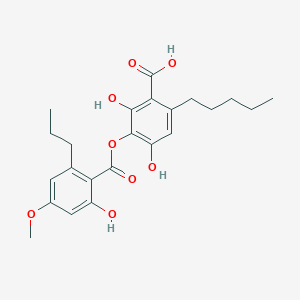

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
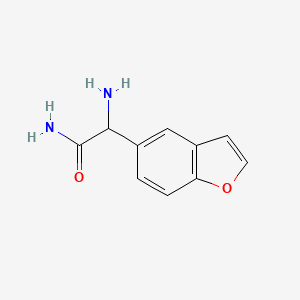
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
